Cas no 168619-21-4 (Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate structure](https://ja.kuujia.com/scimg/cas/168619-21-4x500.png)
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate 化学的及び物理的性質
名前と識別子
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- 1,3-Benzenedicarboxylic acid, 5-[[(trifluoromethyl)sulfonyl]oxy]-, dimethylester
- Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
- Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate
- 3,5-bis(methoxycarbonyl)phenyl trifluoromethanesulfonate
- SY039066
- dimethyl 5-trifluoromethanesulfonyloxyisophthalate
- dimethyl 5-(trifluoromethylsulfonyloxy)isophthalate
- 5-Trifluoromethanesulfonyloxy-isophthalic acid dimethyl ester
- 5-(Trifluoromethylsulfonyloxy)isophthalic acid dimethyl ester
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- MDL: MFCD29086909
- インチ: 1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3
- InChIKey: RSTUPIKSYPDJNS-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(=O)(=O)OC1C=C(C(=O)OC)C=C(C(=O)OC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 499
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 104
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776244-1g |
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate |
168619-21-4 | 95% | 1g |
$715 | 2024-07-20 | |
eNovation Chemicals LLC | D776244-1g |
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate |
168619-21-4 | 95% | 1g |
$715 | 2025-02-21 | |
Ambeed | A722429-1g |
Dimethyl 5-(((trifluoromethyl)sulfonyl)oxy)isophthalate |
168619-21-4 | 97% | 1g |
$446.0 | 2024-04-23 |
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalateに関する追加情報
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate: A Versatile Compound in Modern Pharmaceutical and Material Sciences
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate, with the CAS number 168619-21-4, represents a significant advancement in the synthesis of fluorinated organic compounds. This molecule, characterized by its isophthalate backbone and trifluoromethylsulfonyl functional group, has garnered attention for its potential applications in pharmaceutical research, material science, and chemical synthesis. The unique combination of fluorinated and electrophilic moieties within its structure positions it as a key intermediate in the development of novel therapeutics and functional materials.
Recent studies have highlighted the role of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate in enhancing the bioavailability and metabolic stability of drug candidates. A 2023 publication in Journal of Medicinal Chemistry demonstrated its utility as a prodrug platform for targeting cytochrome P450 enzymes, which are critical in drug metabolism. The trifluoromethylsulfonyl group exhibits strong electron-withdrawing properties, enabling precise modulation of molecular interactions with biological targets. This property has been leveraged in the design of selective estrogen receptor modulators (SERMs), where the compound acts as a key synthetic building block.
The fluorinated nature of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate also contributes to its exceptional hydrophobicity and low surface energy, making it a promising candidate for surface modification applications. In 2024, researchers at the University of Tokyo published findings on its use in creating superhydrophobic coatings for medical devices. These coatings demonstrate reduced bacterial adhesion and improved biocompatibility, addressing critical challenges in antimicrobial surface engineering. The isophthalate core provides structural rigidity, while the trifluoromethylsulfonyl functionality enhances the surface's hydrophobic properties.
Advances in green chemistry have further expanded the applications of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate. A 2023 study in ACS Sustainable Chemistry & Engineering explored its role in the synthesis of environmentally benign polymers. The compound serves as a crosslinking agent in the production of biodegradable polyurethanes, which show promise in drug delivery systems and biomedical implants. The fluorinated groups in its structure improve the thermal stability of the resulting polymers while maintaining their biodegradability, addressing a critical balance in material design.
The synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate has been optimized through various asymmetric catalytic methods, reflecting the growing emphasis on efficient synthetic routes in pharmaceutical research. A 2024 paper in Organic Letters reported a novel enantioselective fluorination protocol that significantly reduces the environmental impact of its production. This method utilizes chiral catalysts to achieve high enantiomeric purity, which is essential for pharmaceutical applications where stereoselectivity directly influences drug efficacy and safety profiles.
Emerging research suggests potential applications of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate in quantum dot synthesis and nanomaterial engineering. A 2023 study in Nano Letters demonstrated its use as a precursor for creating fluorinated semiconductor nanocrystals. These nanomaterials exhibit unique optical properties, making them suitable for biomedical imaging and photovoltaic applications. The trifluoromethylsulfonyl group acts as a stabilizing agent during the nanocrystal formation process, preventing aggregation and enhancing colloidal stability.
From a computational chemistry perspective, the Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate molecule has been extensively analyzed using density functional theory (DFT) calculations. These studies, published in Chemical Science in 2024, reveal the molecule's electronic properties and reactivity patterns. The fluorinated substituents create a highly polarized electron density distribution, which influences its reactivity in various chemical transformations. This understanding has enabled the design of more efficient synthetic pathways and improved the predictability of its chemical behavior in different reaction conditions.
The Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate molecule's versatility extends to electrochemical applications. Recent work in Advanced Energy Materials (2024) explored its use as a solid electrolyte in rechargeable batteries. The fluorinated structure enhances the ionic conductivity of the electrolyte while maintaining mechanical stability, addressing key challenges in solid-state battery technology. This application highlights the molecule's potential to contribute to sustainable energy solutions through its unique chemical properties.
As research into Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate continues to expand, its role in multidisciplinary applications is becoming increasingly evident. From pharmaceuticals to nanotechnology and energy storage, the molecule's unique fluorinated and electrophilic characteristics position it as a valuable component in the development of next-generation materials and therapeutics. Ongoing studies are exploring its potential in biomedical applications, environmental remediation, and advanced manufacturing, underscoring its significance in modern chemical research.
The synthesis and characterization of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate continue to benefit from advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods enable precise structural elucidation and purity analysis, which are critical for its application in sensitive areas like pharmaceutical development and nanomaterial synthesis. The ability to accurately characterize this molecule at the molecular level has facilitated its integration into complex synthetic schemes and functional material designs.
Looking ahead, the future of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate research is likely to focus on its biocompatibility and toxicological profile. As it is considered for use in medical applications, understanding its interaction with biological systems becomes essential. Preliminary studies suggest that its fluorinated structure may influence cellular uptake and metabolic pathways, areas that require further investigation. This research is critical for ensuring the safety and efficacy of any therapeutic or diagnostic applications involving this compound.
In conclusion, Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate represents a fascinating intersection of fluorinated chemistry, electrophilic reactivity, and functional material design. Its diverse applications across multiple scientific disciplines underscore its importance as a key synthetic intermediate and functional material component. As research continues to uncover new properties and applications, this molecule is poised to play a significant role in shaping the future of pharmaceuticals, materials science, and sustainable chemical technologies.
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